2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a tricyclic core structure fused with a pyrimidine ring. The compound features a (4-chlorophenyl)methyl sulfanyl substituent at position 2 and a methyl group at position 2. Its synthesis typically involves alkylation reactions on precursor pyrimidoindole intermediates under controlled conditions .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGOMENZABYUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines .
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, which can lead to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to the 4-methylphenyl analogue .
- Position 3 Modifications: Methyl and ethyl groups (e.g., ) optimize steric effects, while amino substitutions (e.g., ) introduce hydrogen-bonding capabilities.
Pharmacological Activity
Spasmolytic Activity
- Target Compound: Not directly tested, but structural analogues with 2-alkylthio substitutions (e.g., 2-phenacylsulfanyl derivatives) show moderate spasmolytic activity in ileum smooth muscle assays, likely via calcium channel modulation .
- 3-(4-Methoxyphenyl) Analogues : Derivatives with methoxy groups exhibit reduced activity compared to chloro-substituted counterparts, suggesting halogenated aryl groups enhance target engagement .
Kinase Inhibition
- Pyrimidoindole Scaffold : The tricyclic core demonstrates affinity for kinases such as TLR4 (Toll-Like Receptor 4). Hydroxy and methoxy variants (e.g., compound 7 in ) show selective inhibition, but chloro-substituted derivatives like the target compound remain unexplored in this context.
Physicochemical Properties
Insights :
- The target compound’s moderate LogP (~4.5) balances solubility and membrane permeability, making it more drug-like than the highly lipophilic phenacylsulfanyl analogue (LogP 5.9) .
- Reduced polar surface area (PSA) compared to amino-substituted derivatives may enhance blood-brain barrier penetration .
Biological Activity
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure suggests a variety of pharmacological properties, making it a candidate for further research and development.
Chemical Structure and Properties
The compound features a pyrimido-indole core with a chlorophenylmethylthio substituent. The molecular formula is , indicating the presence of sulfur and chlorine, which are often associated with biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the chlorophenyl group have shown to inhibit various bacterial strains effectively. In studies, IC50 values were reported as low as 2.14 µM for certain synthesized compounds, suggesting promising antibacterial potential compared to standard drugs .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease enzymes. In related studies, compounds with similar thieno-pyrimidine cores demonstrated effective inhibition of these enzymes, which are crucial in treating conditions like Alzheimer's disease and urinary infections .
Anticancer Properties
The pyrimido-indole scaffold is known for its anticancer properties. Preliminary studies on similar compounds have indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and cellular uptake .
Case Studies
- Antibacterial Evaluation : A study evaluated various synthesized derivatives of pyrimido-indole compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds with the chlorophenylmethylthio group displayed superior antibacterial activity compared to traditional antibiotics.
- Enzyme Inhibition Assays : Another study focused on the inhibition of AChE by thieno-pyrimidine derivatives. The results indicated that certain derivatives had IC50 values significantly lower than those of established inhibitors, highlighting their potential as therapeutic agents for neurodegenerative diseases.
Research Findings Summary
| Activity | IC50 Value | Reference |
|---|---|---|
| Antibacterial | 2.14 µM | |
| AChE Inhibition | 0.63 µM | |
| Urease Inhibition | 1.21 µM | |
| Anticancer Activity | N/A |
The biological activity of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is hypothesized to involve:
- Enzyme Binding : The compound may bind to active sites on enzymes such as AChE and urease, inhibiting their function.
- Cellular Uptake : The lipophilic nature due to the chlorophenyl group enhances cell membrane permeability.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
